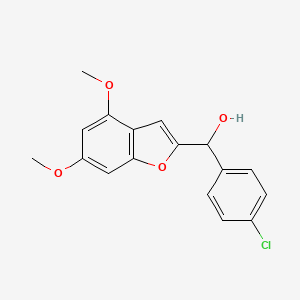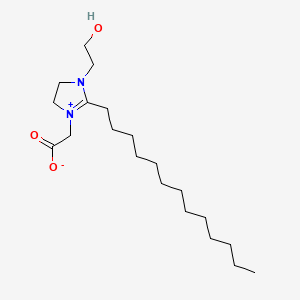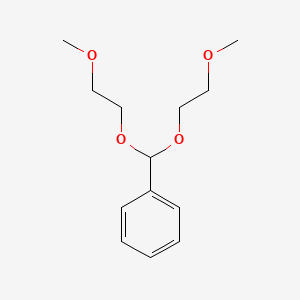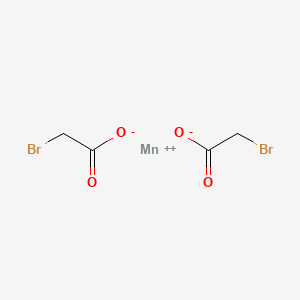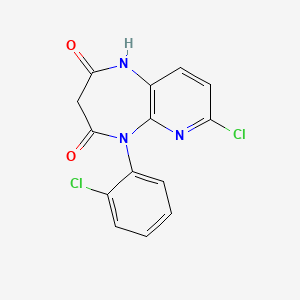
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide is a chemical compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido-diazepine core with chloro substituents on the phenyl and pyrido rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido-diazepine core, followed by the introduction of chloro substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize reaction conditions to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Applications De Recherche Scientifique
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide include other diazepines with different substituents or structural modifications. Examples include:
- 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one
- 5-(2-Chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one
Uniqueness
The uniqueness of this compound lies in its specific chloro substituents and the presence of the 4-oxide group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
42785-23-9 |
|---|---|
Formule moléculaire |
C14H9Cl2N3O2 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
7-chloro-5-(2-chlorophenyl)-1H-pyrido[2,3-b][1,4]diazepine-2,4-dione |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-8-3-1-2-4-10(8)19-13(21)7-12(20)17-9-5-6-11(16)18-14(9)19/h1-6H,7H2,(H,17,20) |
Clé InChI |
ABFSJKJZYUNTMF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





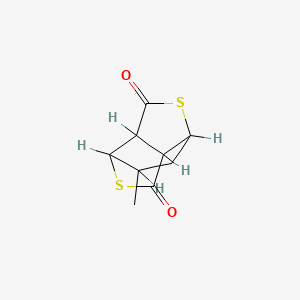
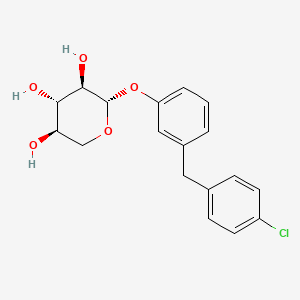

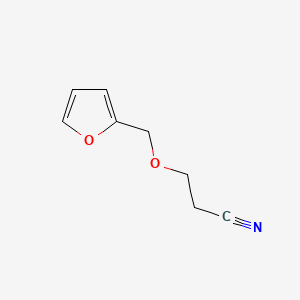


![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
